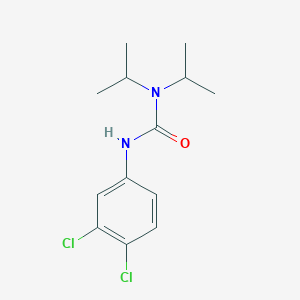
N'-(3,4-dichlorophenyl)-N,N-diisopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea is a chemical compound belonging to the class of urea derivatives. It is characterized by the presence of a 3,4-dichlorophenyl group attached to a urea moiety, with two isopropyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. One common method is the reaction of 3,4-dichloroaniline with diisopropylcarbodiimide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized phenyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro groups.
科学研究应用
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-cancer agent and its effects on cellular processes.
Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants
作用机制
The mechanism of action of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea involves the inhibition of specific enzymes and biological pathways. For example, it can inhibit photosynthesis in plants by blocking the electron flow in photosystem II, thereby preventing the conversion of light energy into chemical energy. This inhibition occurs at the plastoquinone binding site, disrupting the photosynthetic electron transport chain .
相似化合物的比较
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another urea derivative with similar herbicidal properties.
Propanil (N-(3,4-dichlorophenyl)propanamide): An anilide herbicide with a similar mode of action.
Swep (N-(3,4-dichlorophenyl)carbamic acid-methyl ester): A carbamate herbicide with similar chemical structure .
Uniqueness
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea is unique due to its specific substitution pattern and the presence of isopropyl groups, which can influence its reactivity and biological activity. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C13H18Cl2N2O |
|---|---|
分子量 |
289.20 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(9(3)4)13(18)16-10-5-6-11(14)12(15)7-10/h5-9H,1-4H3,(H,16,18) |
InChI 键 |
MGLUZQIFYRFPTI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



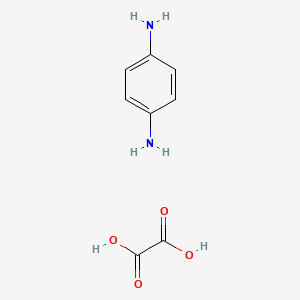


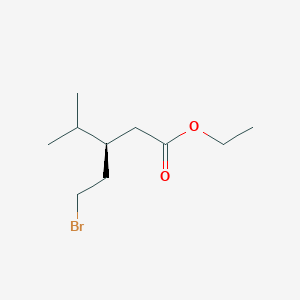
![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


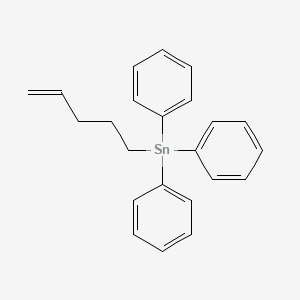
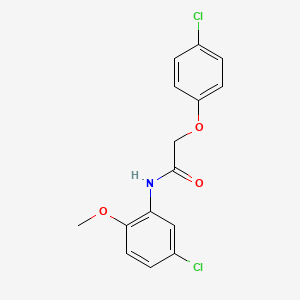


![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)

